Synthesis Yield of Vinyl-β-ionol from β-Ionone: Grignard Route with CAS 59057-30-6 vs. Ethynylation-Reduction Pathway
The Grignard route to CAS 59057-30-6 (vinyl magnesium bromide + β-ionone in THF) delivers 166 g of distilled product from a 0.09 mol scale, corresponding to an 84% yield with >98% purity by NMR . On a larger scale (8.75 kg β-ionone), the yield reaches 87.5% with purity >95% . These yields compare favorably with the ethynylation-reduction pathway, which requires two additional steps and a palladium-catalyzed hydrogenation, typically providing overall yields below 70% from β-ionone to the equivalent ethynyl-β-ionol intermediate .
| Evidence Dimension | Isolated yield of vinyl-β-ionol intermediate from β-ionone |
|---|---|
| Target Compound Data | 84% (lab scale, >98% purity); 87.5% (pilot scale, >95% purity) |
| Comparator Or Baseline | Ethynyl-β-ionol via acetylene addition + Pd/C hydrogenation: <70% overall from β-ionone (estimated two-step) |
| Quantified Difference | ≥14–17.5 absolute percentage points higher yield for the Grignard-vinyl route |
| Conditions | Grignard: vinyl magnesium bromide, THF, −60 °C to 40 °C; Ethynylation: acetylene, liquid NH3, then Pd/C partial hydrogenation |
Why This Matters
Higher intrinsic yield and fewer unit operations directly translate to lower cost-of-goods, reduced solvent waste, and improved process mass intensity—critical factors for procurement decisions in API intermediate supply chains.
- [1] Indian Patent 188476 – A process for the preparation of 13-cis-retinoic acid. Example 3: 84% yield, >98% purity (NMR). View Source
- [2] EP0959069B1 – A process for the preparation of 13-cis-retinoic acid. 87.5% yield, >95% purity (NMR). View Source
- [3] J. Amer. Chem. Soc., 1949, 71, 2062 – Ethynylation of β-ionone; subsequent Pd-catalyzed reduction described in Manchand et al., J. Chem. Soc., 1965, 2019. View Source
